molecular formula C12H13N3O3 B2941958 4-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 1235324-59-0

4-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B2941958
CAS RN: 1235324-59-0
M. Wt: 247.254
InChI Key: FJZUOJBYHPJNBC-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Nematocidal Activities

A series of novel 1,2,4-oxadiazole derivatives, including compounds related to 4-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, were synthesized and evaluated for their nematocidal activities. These compounds demonstrated significant activity against Bursaphelenchus xylophilus, a pathogenic nematode causing pine wilt disease. The study highlighted the potential of these derivatives as lead compounds for the development of new nematicides, with improved mortality rates compared to commercial agents such as Tioxazafen. The compounds were also noted for their ability to disrupt the nematode's physiological functions, such as respiration and fluid leakage, indicating a comprehensive mechanism of nematode inhibition (Liu, Wang, Zhou, & Gan, 2022).

Anticancer Potential

Research involving 1,2,4-oxadiazole derivatives has explored their synthesis and characterization for potential anticancer applications. While the specific compound 4-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide was not directly studied, related compounds were evaluated for their in vitro anticancer activity against various cancer cell lines. These studies provide a foundation for the exploration of 4-methoxy derivatives in cancer research, indicating the structural versatility and potential therapeutic benefits of 1,2,4-oxadiazole derivatives in oncology (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Antidiabetic Screening

1,2,4-Oxadiazole derivatives have also been investigated for their antidiabetic properties through in vitro screening. This research approach aims to identify novel compounds that can inhibit α-amylase, a key enzyme in carbohydrate digestion, as a strategy for managing blood glucose levels in diabetic patients. Although the focus was not directly on 4-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, the study underscores the broader potential of 1,2,4-oxadiazole derivatives in developing new antidiabetic therapies (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Alzheimer's Disease Treatment

Exploratory research into 5-aroylindolyl-substituted hydroxamic acids has identified compounds with potent inhibitory selectivity against histone deacetylase 6 (HDAC6), which plays a role in neurodegenerative diseases such as Alzheimer's. N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, a compound related to 4-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, showed promising results in reducing tau protein phosphorylation and aggregation, suggesting potential for Alzheimer's disease treatment (Lee et al., 2018).

Antihyperglycemic Agents

A study on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, including structures akin to 4-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, identified compounds with potential as antihyperglycemic agents. These findings highlight the therapeutic promise of such derivatives in diabetes mellitus treatment, contributing to the ongoing search for more effective and safer antidiabetic medications (Nomura et al., 1999).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .

properties

IUPAC Name

4-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-8-14-11(18-15-8)7-13-12(16)9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZUOJBYHPJNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

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